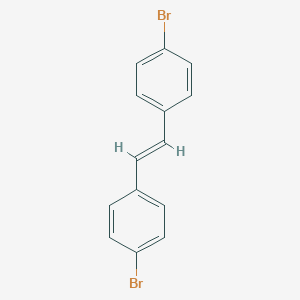

1,2-Bis(4-bromophenyl)ethene

Overview

Description

“1,2-Bis(4-bromophenyl)ethene” is a chemical compound with the molecular formula C14H8Br2. It has an average mass of 336.021 Da and a monoisotopic mass of 333.899261 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,2-biphenylethane-based single-molecule diodes has been described, where unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes were used as key intermediates . Another study reported the synthesis of (E)-1,2-diphenylethene-based conjugated nanoporous polymers via Suzuki–Miyaura polymerizations .Physical And Chemical Properties Analysis

“1,2-Bis(4-bromophenyl)ethene” has a density of 1.7±0.1 g/cm3, a boiling point of 383.6±27.0 °C at 760 mmHg, and a flash point of 217.2±23.0 °C. It has a molar refractivity of 74.2±0.4 cm3 and a polarizability of 29.4±0.5 10-24 cm3 .Scientific Research Applications

Single-Molecule Diodes

1,2-Bis(4-bromophenyl)ethene has been used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives, synthesized using 1,2-bis(4-bromophenyl)ethanes as key intermediates . This application is significant in the field of nanoscale electronic devices .

Synthesis of Functionalized Poly(imides)

This compound can interact with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation . This process yields a number of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .

Cell Imaging

The compound has been used in the preparation of nanoparticles (NPs) with aggregation-induced emission (AIE) properties . These NPs could be used as an agent for cell imaging because green fluorescence was observed .

Singlet Oxygen Generation

The aforementioned NPs have a strong ability to generate singlet oxygen . This property is useful in various scientific applications, including photodynamic therapy, a treatment method used in oncology .

Fluorescence in Aqueous Solutions

The NPs retain high fluorescence in aqueous solutions . This property is beneficial in various fields, including biological imaging and environmental science .

Synthesis of Other Chemical Compounds

1,2-Bis(4-bromophenyl)ethene is also used as a precursor in the synthesis of other chemical compounds . Its bromine atoms can be replaced by other groups through nucleophilic substitution reactions, leading to a wide range of products .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1,2-Bis(4-bromophenyl)ethene is HeLa cells . HeLa cells are a type of human cell line that is widely used in scientific research. They are known for their robustness and adaptability, which makes them a common model system for studying cellular processes and drug responses.

Mode of Action

1,2-Bis(4-bromophenyl)ethene, also referred to as TPE-Br, has been found to generate singlet oxygen efficiently in vitro . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as proteins and lipids, leading to cell death. The generation of singlet oxygen by TPE-Br is indicated by strong green fluorescence .

Pharmacokinetics

Its ability to generate singlet oxygen in vitro suggests that it may have bioavailability at the cellular level .

Result of Action

In vitro cytotoxicity assays have demonstrated that 1,2-Bis(4-bromophenyl)ethene can effectively kill HeLa cells . The half-maximal inhibitory concentration (IC50) is as low as 12 μg mL−1 , indicating a potent cytotoxic effect.

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethene can be influenced by various environmental factors. For instance, the generation of singlet oxygen by TPE-Br is observed in vitro , suggesting that the compound’s action may be influenced by the cellular environment.

properties

IUPAC Name |

1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMPNUQSJNJDL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-bromophenyl)ethene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)